GRC-6211
CAS No.: 1166398-35-1
Cat. No.: VC0529230
Molecular Formula: C22H20FN3O2
Molecular Weight: 377.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1166398-35-1 |
|---|---|
| Molecular Formula | C22H20FN3O2 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 1-[(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl]-3-isoquinolin-5-ylurea |
| Standard InChI | InChI=1S/C22H20FN3O2/c23-15-5-6-20-17(11-15)19(12-22(28-20)8-2-9-22)26-21(27)25-18-4-1-3-14-13-24-10-7-16(14)18/h1,3-7,10-11,13,19H,2,8-9,12H2,(H2,25,26,27)/t19-/m1/s1 |
| Standard InChI Key | JADKHWDNSKIILG-LJQANCHMSA-N |
| Isomeric SMILES | C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5 |
| SMILES | O=C(NC1=CC=CC2=C1C=CN=C2)N[C@@H]3CC4(CCC4)OC5=C3C=C(F)C=C5 |
| Canonical SMILES | C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
GRC-6211 is a selective antagonist of the Transient Receptor Potential Vanilloid subfamily 1 (TRPV1) receptor. The compound demonstrates high specificity and potency in binding studies.
Basic Chemical Information
The chemical compound GRC-6211 has the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₂₂H₂₁N₃O₂ |
| Molecular Weight | 359.42 g/mol |
| CAS Number | 1166398-35-1 |
These chemical specifications identify GRC-6211 as a complex organic molecule with potential pharmaceutical applications . Wikipedia lists a slightly different formula (C₂₂H₂₀FN₃O₂) with a molecular weight of 377.419 g/mol, suggesting possible variations in the compound's structure across different sources or derivatives .
Pharmacological Properties
In preclinical studies, GRC-6211 demonstrated impressive pharmacological characteristics:
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Functional IC₅₀ of 3.8 nM, indicating high potency
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Greater than 2600-fold selectivity over other TRP channels, suggesting excellent target specificity
These properties established GRC-6211 as a promising candidate for further development as a potential therapeutic agent for various pain conditions.
Development History and Timeline
GRC-6211 was developed by Glenmark Pharmaceuticals as part of their research program focused on novel pain management compounds. The development process spanned several years before the compound was ultimately discontinued.
Early Development
Glenmark Pharmaceuticals initiated the development of GRC-6211 as part of their research into TRPV1 antagonists for pain management. The compound was one of the six New Chemical Entities (NCEs) in Glenmark's pipeline, and represented their third molecule to enter clinical trials .
Corporate Partnerships
In October 2007, Glenmark Pharmaceuticals formed a partnership with Eli Lilly for the development of GRC-6211:
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Eli Lilly acquired rights to a portfolio of TRPV1 antagonist molecules, including GRC-6211
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The collaboration covered all TRPV1 antagonist molecules discovered by either company
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At the time of this agreement, GRC-6211 was already in early Phase II clinical development
The partnership aimed to advance GRC-6211 and other promising drug candidates to provide novel therapies for painful conditions and other disorders.
Clinical Development Trajectory
The clinical development of GRC-6211 followed this timeline:
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December 2006: Phase I clinical trials began in Europe, conducted by Kendle (a global CRO)
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2007: Phase IIA study on dental pain was planned in parallel with Phase I
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September 2007: A randomized, double-blind, placebo and active-controlled study was initiated to evaluate the analgesic effect of GRC-6211 on pain following third molar extraction
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October 2008: Eli Lilly suspended further clinical development of GRC-6211 for osteoarthritis pain
While Glenmark initially targeted a market launch in 2011, the development was ultimately discontinued after reaching Phase IIb trials .
Mechanism of Action
GRC-6211's therapeutic effects stem from its interaction with the TRPV1 receptor, a key component in pain signaling pathways.
TRPV1 Receptor Biology
The TRPV1 receptor (Transient Receptor Potential Vanilloid subfamily 1) is an ion channel protein expressed in human pain pathways and sensory neurons that mediate nociceptive signaling . Key characteristics include:
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TRPV1 is activated by various stimuli including capsaicin (the active component in hot chili peppers), heat, and acidic conditions
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When activated, TRPV1 channels permit calcium influx into neurons, triggering pain signals
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TRPV1 plays a significant role in inflammatory and neuropathic pain conditions
Antagonistic Action
As a TRPV1 antagonist, GRC-6211 works by:
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Binding to TRPV1 receptors
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Blocking channel activation
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Preventing calcium influx
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Inhibiting downstream signaling pathways involved in pain transmission
This mechanism provides the foundation for GRC-6211's observed analgesic and anti-inflammatory effects .
Preclinical Research Findings
Extensive preclinical research demonstrated GRC-6211's promising effects in various animal models, particularly for bladder-related conditions.
Clinical Trials and Human Studies
GRC-6211 progressed through several phases of clinical development before its discontinuation.
Phase I Studies
The initial Phase I clinical trials for GRC-6211 commenced in Europe around December 2006. These studies were designed to evaluate:
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Safety profile in healthy human subjects
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Pharmacokinetics and bioavailability following single and multiple oral doses
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Maximum tolerated dose
These early studies were essential for establishing the basic human safety parameters necessary for further clinical development.
Phase II Studies
GRC-6211 advanced to Phase II clinical trials, focusing on several potential indications:
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Osteoarthritis pain: The primary focus of later development efforts
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Dental pain: A Phase IIA "proof of concept" study was planned to evaluate efficacy following third molar extraction
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Additional potential applications included neuropathic pain and urinary incontinence
Comparative Analysis with Other TRPV1 Antagonists
GRC-6211 was one of several TRPV1 antagonists under development during the same period, allowing for comparison with similar compounds.
Contemporary TRPV1 Antagonists
Several pharmaceutical companies pursued TRPV1 antagonist development programs:
| Compound | Developer | Clinical Phase | Registration Number | Data Availability |
|---|---|---|---|---|
| ABT-102 | Abbott | 1 | NCT00854659 | Published |
| AMG-517 | Amgen | 2 | No registration number | Published |
| AZD-1386 | AstraZeneca | 2 | NCT01019928, NCT00878501 | Published |
| DWP-05195 | Daewoong | 1 | NCT00969787, NCT01094834 | Published |
| GRC-6211 | Glenmark/Lilly | 2 | No registration number | Unpublished |
| JTS-653 | Japan Tobacco | 2 | No registration number | Unpublished |
| MK-2295 | Merck | 2 | NCT00387140 | Unpublished |
| PHE-377 | Pharmaesterica | 1 | IRAS 88789 | Unpublished |
| SB-705498 | GSK | 1 | No registration number, NCT00731250 | Partially published |
This comparative analysis demonstrates that GRC-6211 reached a development stage similar to several other TRPV1 antagonists, many of which also faced challenges in clinical progression .
Common Challenges in TRPV1 Antagonist Development
The development of TRPV1 antagonists as a drug class encountered several recurring challenges:
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Thermoregulatory effects: Many TRPV1 antagonists interfered with body temperature regulation
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Efficacy-to-safety ratio concerns
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Difficulty in demonstrating significant clinical benefit over existing analgesics
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Complex underlying pain mechanisms requiring more targeted approaches
These challenges appear to have affected the entire class of TRPV1 antagonists, with several compounds discontinued after Phase II trials.
Current Status and Research Applications
Despite discontinuation as a therapeutic agent, GRC-6211 continues to have relevance in scientific research.
Research Tool Applications
GRC-6211 maintains value as a scientific research tool:
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As a selective TRPV1 antagonist for investigating pain signaling mechanisms
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For studying the role of TRPV1 in various physiological and pathological processes
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As a comparator for evaluating novel pain management approaches
Lessons for Drug Development
The development history of GRC-6211 provides valuable insights for future drug development efforts:
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The importance of understanding receptor biology beyond primary therapeutic targets
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Challenges in translating promising preclinical findings to clinical efficacy
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The need for careful assessment of potential side effects early in development
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The value of exploring multiple potential indications simultaneously
These lessons continue to inform research into novel analgesic compounds targeting TRP channels and other pain receptors.
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